molecular formula C7H5BrFN3 B2359000 6-bromo-4-fluoro-1H-indazol-3-amine CAS No. 1227912-19-7

6-bromo-4-fluoro-1H-indazol-3-amine

Cat. No.: B2359000
CAS No.: 1227912-19-7
M. Wt: 230.04
InChI Key: OLSISKHGQBVTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-fluoro-1H-indazol-3-amine is a compound with the CAS Number: 1227912-19-7. It has a molecular weight of 230.04 . The compound is a solid and is usually stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) . This indicates that the compound contains 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 3 nitrogen atoms.


Physical and Chemical Properties Analysis

This compound is a solid compound . It is typically stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C . The compound has a molecular weight of 230.04 .

Scientific Research Applications

Corrosion Inhibition

Research conducted by Turuvekere K. Chaitra et al. (2015) indicates that Schiff bases related to indazole, such as 3-bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine, show promise as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with higher concentrations and is supported by thermodynamic, electrochemical, and quantum chemical evaluations (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Derivatives for Anticancer Research

The synthesis of various 3-aryl-1H-indazol-5-amine derivatives, including those similar to 6-bromo-4-fluoro-1H-indazol-3-amine, has been explored for potential anticancer applications. Shengqiang Wang et al. (2015) demonstrated the synthesis of these derivatives using palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, suggesting their relevance in developing new anticancer compounds (Wang et al., 2015).

Antitumor Activity

Xuechen Hao et al. (2017) synthesized a compound similar to this compound, demonstrating inhibition of cancer cell proliferation. This suggests the potential utility of such compounds in antitumor activity research (Hao et al., 2017).

Chemoselective Amination

Bryan W. Stroup et al. (2007) explored the chemoselective functionalization of compounds related to this compound. Their research provides insights into selective amination processes, essential for synthesizing targeted chemical compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Catalyzed Synthesis of Functionalized Compounds

A. Mohammadi and S. S. S. Hossini (2011) demonstrated the use of catalysts in the synthesis of functionalized quinazolinones, related to this compound. Their methodology offers insights into efficient synthesis routes for various compounds (Mohammadi & Hossini, 2011).

Inhibition of Antimicrobial Enzymes

Z. Köksal and Z. Alım (2018) researched the inhibitory effects of indazoles, including compounds similar to this compound, on lactoperoxidase, an antimicrobial enzyme. This suggests potential applications in studying enzyme inhibitors (Köksal & Alım, 2018).

Silver(I)-Mediated Intramolecular Oxidative Amination

Ar Park et al. (2021) explored a silver(I)-mediated intramolecular oxidative C–H amination process for constructing 1H-indazoles, relevant to this compound. This provides a novel pathway for synthesizing various indazole derivatives (Park, Jeong, Lee, & Kim, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with the compound include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.

Result of Action

The result of the action of this compound is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSISKHGQBVTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Five batches of the below reaction were run in sequence in a microwave reactor: To a 5-mL microwave vial was added 4-bromo-2,6-difluorobenzonitrile (3 g, 13.76 mmol), hydrazine (0.864 mL, 27.5 mmol), Hunig's base (4.81 mL, 27.5 mmol) and ethanol (10 mL). The vial was capped and stirred for 10 minutes at 150° C. in a microwave reactor. The reaction mixture was cooled (ice-water bath) and a yellow precipitate formed. The yellow precipitates were collected, combined and the solids were washed with cold ethanol to yield pale yellow rods of the title compound (13.0 g). LC-MS (ES) m/z=230 and 232 (1:1 intensity) [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.864 mL
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.